D-Histidinol: Chemical Structure, Physical Properties, and Applications in Chiral Synthesis
D-Histidinol: Chemical Structure, Physical Properties, and Applications in Chiral Synthesis
By: Senior Application Scientist
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for precise stereochemical control in drug development and biochemical assays. While the natural L-isomer of histidinol serves as a direct precursor to L-histidine in primary metabolic routes[1], its unnatural enantiomer, D-histidinol, offers orthogonal utility. D-histidinol is a critical chiral building block, particularly in the synthesis of stereospecific receptor ligands and as a control in enzyme inhibition studies[2]. This technical guide provides an in-depth analysis of D-histidinol, detailing its physical properties, mechanistic utility, and the self-validating analytical workflows required for its characterization.
Chemical Identity & Structural Elucidation
D-histidinol, chemically designated as (2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol, features an imidazole ring, a primary alcohol, and a chiral center at the C2 position[3]. The R-configuration at this stereocenter is the defining feature that differentiates it from the natural L-isomer (S-configuration)[4].
In laboratory settings, the free base of D-histidinol is highly hygroscopic and susceptible to oxidation. Consequently, it is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt (D-histidinol dihydrochloride).
Causality of Salt Formation: The addition of two equivalents of hydrochloric acid protonates both the primary aliphatic amine and the imidazole nitrogen. This dual protonation prevents oxidative degradation of the amine and yields a stable, highly water-soluble crystalline powder, significantly improving its handling properties for benchtop synthesis[5].
Physical and Chemical Properties
Understanding the physicochemical baseline of D-histidinol is essential for formulation and synthetic planning. The dihydrochloride salt form significantly shifts its melting point and solubility profile compared to the free base.
| Property | D-Histidinol (Free Base) | D-Histidinol Dihydrochloride |
| CAS Number | 70142-15-3 | 75614-84-5 |
| Molecular Formula | C₆H₁₁N₃O[3] | C₆H₁₁N₃O · 2HCl |
| Molecular Weight | 141.17 g/mol [4] | 214.09 g/mol |
| Melting Point | N/A (Hygroscopic solid) | 193–195 °C |
| Optical Activity | N/A | [α]²⁰/D +3° (c = 1 in H₂O) |
| Appearance | White crystalline powder | White crystalline powder[6] |
Mechanistic Utility: D-Histidinol in Chiral Synthesis & Drug Development
The primary utility of D-histidinol lies in its application as a chiral synthon. A prime example of this is its use in the development of chiral histamine H3-receptor ligands[7]. The H3 receptor is highly stereoselective; the spatial orientation of the ligand dictates whether it acts as an agonist or an antagonist[7].
Causality in Synthetic Design: To probe the H3 receptor's binding pocket, researchers require ligands with specific stereochemistry. By starting with D-histidine or D-histidinol, chemists lock in the R-configuration early in the synthetic pathway[8]. For instance, the synthesis of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives relies on the Williamson ether synthesis[8]. Because the primary amine and imidazole nitrogens are highly nucleophilic, they must be protected (e.g., via tritylation) before the primary alcohol can be successfully etherified without unwanted side reactions[8].
Caption: Workflow for synthesizing chiral H3-receptor ligands from D-histidinol.
Analytical Workflows: HPLC and NMR Protocols for D-Histidinol
To ensure the integrity of downstream biological assays, the enantiomeric purity and structural identity of D-histidinol must be rigorously validated. The following protocols represent a self-validating system: you cannot mathematically confirm enantiomeric excess (ee) without first proving the chromatographic system can resolve a racemate.
Protocol 1: Enantiomeric Purity Determination via Chiral HPLC
Achiral columns cannot resolve enantiomers because D- and L-histidinol have identical physicochemical properties in an achiral environment. Therefore, a Chiral Stationary Phase (CSP) is mandatory.
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System Suitability (The Self-Validation Step): Prepare a 1 mg/mL solution of racemic D/L-histidinol in the mobile phase. Inject onto a chiral crown ether column (e.g., Daicel Crownpak CR(+)).
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Chromatographic Conditions: Use an aqueous mobile phase of perchloric acid (HClO₄) adjusted to pH 2.0.
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Causality: The low pH ensures full protonation of the primary amine, which is an absolute requirement for host-guest complexation with the crown ether stationary phase. Set flow rate to 0.4 mL/min at 25°C.
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Detection: Monitor UV absorbance at 210 nm, corresponding to the imidazole π-π* transition.
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Sample Analysis: Once baseline resolution (Rs > 1.5) of the racemate is confirmed, inject the pure D-histidinol sample. Calculate the enantiomeric excess (ee). A pharmaceutical-grade chiral building block should exhibit an ee > 98%.
Protocol 2: Structural Confirmation via ¹H-NMR
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Sample Preparation: Dissolve 10 mg of D-histidinol dihydrochloride in 0.6 mL of Deuterium Oxide (D₂O).
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Causality: D₂O rapidly exchanges with the amine (-NH₂) and hydroxyl (-OH) protons, removing their broad, unpredictable signals from the spectrum and preventing signal overlap with the critical aliphatic backbone[4].
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Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or 600 MHz.
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Peak Assignment: Look for the distinct imidazole protons (singlets at ~7.2 ppm and ~8.2 ppm, though exact shifts depend on the D₂O pD). The chiral alpha-proton will appear as a complex multiplet around 3.6-3.8 ppm[4].
Caption: Analytical validation workflow for determining D-histidinol purity and structure.
Conclusion
D-histidinol is far more than a mere biochemical curiosity; it is a highly specialized chiral synthon. By utilizing its stable dihydrochloride salt and leveraging its specific R-configuration, researchers can synthesize highly targeted, stereospecific therapeutics, such as H3-receptor ligands[7]. Strict adherence to chiral HPLC and NMR validation protocols ensures the stereochemical integrity required for advanced drug development and pharmacological testing.
References
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Title: D-Histidinol | C6H11N3O | CID 736174 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: L-Histidinol | C6H11N3O | CID 165271 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
- 1. d-Histidinol | 70142-15-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. D-Histidinol | C6H11N3O | CID 736174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Selvol Ultalux: Exceptional Cosmetic Solutions at Attractive Prices [forecastchemicals.com]
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- 8. pubs.acs.org [pubs.acs.org]
